4-Bromo-2-chloro-6-fluorobenzenethiol
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Overview
Description
4-Bromo-2-chloro-6-fluorobenzenethiol is an organosulfur compound with the molecular formula C6H3BrClFS. It is a derivative of benzenethiol, where the benzene ring is substituted with bromine, chlorine, and fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chloro-6-fluorobenzenethiol typically involves multi-step organic reactions. One common method is the halogenation of benzenethiol derivatives. The process may involve:
Bromination: Introduction of a bromine atom to the benzene ring.
Chlorination: Addition of a chlorine atom.
Fluorination: Incorporation of a fluorine atom.
These reactions are often carried out under controlled conditions using specific reagents and catalysts to ensure selective substitution at the desired positions on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for efficiency and yield, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-chloro-6-fluorobenzenethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfonic acids or sulfoxides.
Reduction: The compound can be reduced to form simpler thiol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alkoxides can be used to replace halogen atoms under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield sulfonic acids, while nucleophilic substitution can produce various substituted benzenethiol derivatives .
Scientific Research Applications
4-Bromo-2-chloro-6-fluorobenzenethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloro-6-fluorobenzenethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The halogen atoms may also influence the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-chloro-6-fluorobenzenethiol: Similar structure but different substitution pattern.
4-Bromo-2-fluorobenzenethiol: Lacks the chlorine atom.
2-Chloro-4-fluorobenzenethiol: Lacks the bromine atom
Uniqueness
4-Bromo-2-chloro-6-fluorobenzenethiol is unique due to the specific combination of bromine, chlorine, and fluorine substitutions on the benzene ring. This unique substitution pattern can result in distinct chemical properties and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C6H3BrClFS |
---|---|
Molecular Weight |
241.51 g/mol |
IUPAC Name |
4-bromo-2-chloro-6-fluorobenzenethiol |
InChI |
InChI=1S/C6H3BrClFS/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H |
InChI Key |
TZHCLCVIAJSRHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)S)Cl)Br |
Origin of Product |
United States |
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